molecular formula C3H10N2O2S B180247 N-propylsulfamide CAS No. 147962-41-2

N-propylsulfamide

Cat. No.: B180247
CAS No.: 147962-41-2
M. Wt: 138.19 g/mol
InChI Key: FEYGBGVBTKYFOF-UHFFFAOYSA-N
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Description

N-propylsulfamide is an organic compound with the chemical formula C3H10N2O2S. It is a sulfamide derivative where a propyl group is attached to the nitrogen atom. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes.

Mechanism of Action

Target of Action

N-Propylsulfamide is a sulfonamide derivative that primarily targets peroxisome proliferator-activated receptor alpha (PPARα) . PPARα is a key regulator of lipid metabolism and energy balance, and its activation can lead to various pharmacological effects .

Mode of Action

This compound acts as a concentration-dependent activator of PPARα . It competes with p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for the further production of DNA in bacteria . This competitive antagonism inhibits the growth and proliferation of bacteria .

Biochemical Pathways

The activation of PPARα by this compound affects various metabolic pathways. For instance, it can influence the regulation of feeding, potentially leading to effects such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma . The exact biochemical pathways and their downstream effects are complex and may vary depending on the specific biological context.

Pharmacokinetics

It’s known that the metabolism of similar sulfonamide drugs is catalyzed by the cytochrome p450 (cyp) system, predominantly cyp3a4 and to a lesser extent cyp2c19 . These properties could potentially influence the absorption, distribution, metabolism, and excretion (ADME) of this compound, thereby affecting its bioavailability.

Result of Action

The activation of PPARα by this compound can lead to various physiological effects. For instance, it has been found to act as an appetite suppressant in vivo . Moreover, due to its antibacterial properties, it can inhibit the growth and proliferation of bacteria .

Biochemical Analysis

Biochemical Properties

N-propylsulfamide has been found to interact with the peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of lipid metabolism . This interaction suggests that this compound may play a role in biochemical reactions involving lipid metabolism.

Cellular Effects

The effects of this compound on cells are largely tied to its interaction with PPARα. By activating this receptor, this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interaction with PPARα. It binds to the ligand-binding domain of PPARα in a manner similar to other known PPARα agonists . This binding can lead to changes in gene expression and potentially influence enzyme activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-propylsulfamide can be synthesized through several methods. One common method involves the reaction of propylamine with sulfamide under controlled conditions. The reaction typically occurs in the presence of a solvent such as dichloromethane and a base like triethylamine. The mixture is stirred at low temperatures, followed by gradual warming to room temperature. The product is then purified through standard techniques like extraction and recrystallization .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves a more streamlined process to enhance yield and efficiency. For instance, the reaction of propylamine with chlorosulfonyl isocyanate in the presence of a solvent like dichloromethane can produce this compound. This method is advantageous due to its simplicity and higher yield .

Chemical Reactions Analysis

Types of Reactions: N-propylsulfamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: It can react with electrophiles in the presence of bases like potassium tert-butoxide.

    Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can participate in such reactions under appropriate conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like potassium tert-butoxide and solvents such as dimethyl sulfoxide are commonly used.

    Oxidation and Reduction: Specific reagents depend on the desired transformation, but common oxidizing agents include hydrogen peroxide and reducing agents like sodium borohydride.

Major Products Formed:

    Nucleophilic Substitution: The products depend on the electrophile used.

Comparison with Similar Compounds

  • N-methylsulfamide
  • N-ethylsulfamide
  • N-butylsulfamide

Comparison: N-propylsulfamide is unique due to its specific propyl group, which influences its reactivity and solubility. Compared to N-methylsulfamide and N-ethylsulfamide, this compound has a longer alkyl chain, affecting its physical properties and reactivity. This makes it more suitable for certain applications, such as in the synthesis of macitentan, where the propyl group plays a crucial role in the final product’s activity .

Properties

IUPAC Name

1-(sulfamoylamino)propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H10N2O2S/c1-2-3-5-8(4,6)7/h5H,2-3H2,1H3,(H2,4,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEYGBGVBTKYFOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147962-41-2
Record name n-propylsulfamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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